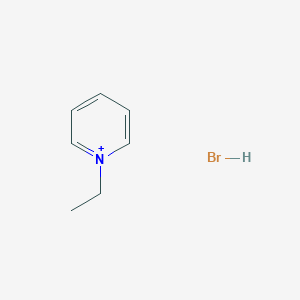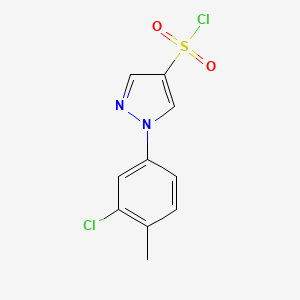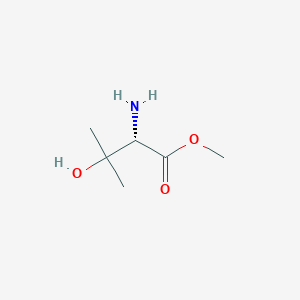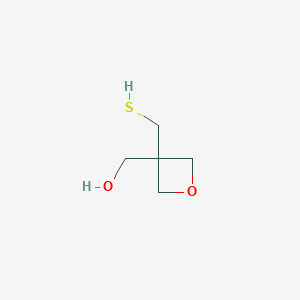
1-Ethylpyridin-1-ium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to almost white crystalline powder that is hygroscopic and soluble in water . This compound is widely used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
1-Ethylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . The product is then purified through recrystallization.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-Ethylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
1-Ethylpyridin-1-ium;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-Ethylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic and covalent bonding. In biological systems, it can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects . The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity and other chemical applications .
Comparación Con Compuestos Similares
1-Ethylpyridin-1-ium;hydrobromide can be compared with other quaternary ammonium salts such as:
- 1-Methylpyridinium bromide
- 1-Propylpyridinium bromide
- 1-Butylpyridinium bromide
These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The variations in alkyl chain length can influence their physical properties, reactivity, and applications. For example, longer alkyl chains may increase hydrophobicity and affect solubility in different solvents .
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propiedades
Fórmula molecular |
C7H11BrN+ |
|---|---|
Peso molecular |
189.07 g/mol |
Nombre IUPAC |
1-ethylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |
Clave InChI |
ABFDKXBSQCTIKH-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)

![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)

![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)


![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)



